molecular formula C24H24FN3O3 B2993095 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021248-72-5

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No. B2993095
CAS RN: 1021248-72-5
M. Wt: 421.472
InChI Key: VYRSRENUOMHGEZ-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H24FN3O3 and its molecular weight is 421.472. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • A study conducted by Bektaş et al. (2007) involved synthesizing derivatives similar to the specified compound, exploring their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, indicating potential applications in antimicrobial research (Bektaş et al., 2007).

Antiviral and Antimicrobial Activities

  • Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine, doped with Febuxostat. These compounds, including variants similar to the specified chemical, showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).

Fluorescent Logic Gates

  • Gauci and Magri (2022) designed and synthesized compounds comprising a fluorophore, a piperazine receptor, and an aryl group, creating fluorescent logic gates. These compounds, related to the specified chemical, can be reconfigured between TRANSFER logic and AND logic, potentially useful in cellular and protein interface studies (Gauci & Magri, 2022).

Antibacterial Agents

  • Chung and Kim (1997) designed and synthesized 3‐Fluoro‐2‐piperazinyl‐5,8,13‐trihydro‐5‐oxoquino[1,2‐a][3,1]benzoxazine‐6‐carboxylic acids as potential DNA gyrase inhibitors and antibacterial agents. These compounds, similar in structure to the specified compound, were expected to show antibacterial activity (Chung & Kim, 1997).

Anticancer Agents and Carbonic Anhydrase Inhibitors

  • Tuğrak et al. (2019) prepared new mono Mannich bases with piperazines to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase isoenzymes. These compounds, structurally related to the specified chemical, showed potential as anticancer agents and carbonic anhydrase inhibitors (Tuğrak et al., 2019).

Inhibitors for Methicillin and Vancomycin-Resistant Staphylococcus Aureus

  • Sunduru et al. (2011) synthesized 8-fluoro Norfloxacin derivatives, including hybrids of its piperazinyl derivatives, to evaluate their antibacterial activity against various bacterial strains. These compounds, related to the specified chemical, showed increased potency against resistant bacterial strains (Sunduru et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one, is the 5-HT 1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

This compound acts mainly as a 5-HT 1A receptor agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT 1A receptor, mimicking the action of serotonin, and triggers a response . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release .

Biochemical Pathways

The compound’s action on the 5-HT 1A receptor affects the serotonergic pathway , which is involved in the regulation of mood, appetite, and sleep . By acting as an agonist at this receptor, the compound can enhance the serotonergic activity, potentially leading to changes in these physiological processes .

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and excreted renally . The compound’s elimination half-life is approximately 6-8 hours . These properties can impact the compound’s bioavailability and duration of action.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic activity. This can lead to changes in mood, appetite, and sleep . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the 5-HT 1A receptor. Additionally, individual factors such as the user’s age, health status, and genetic makeup can influence the compound’s efficacy and the user’s response to the compound .

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSRENUOMHGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

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